5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Lipinski rule evaluation hydrogen-bond donor ADME property prediction

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the triazolopyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibition and receptor modulation. Its molecular formula is C13H11FN4O with a molecular weight of 258.25 g/mol, and it is primarily supplied as a research-grade building block with a typical purity of ≥98%.

Molecular Formula C13H11FN4O
Molecular Weight 258.256
CAS No. 861207-30-9
Cat. No. B2599229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS861207-30-9
Molecular FormulaC13H11FN4O
Molecular Weight258.256
Structural Identifiers
SMILESCC1=CN2C(=NC=N2)N=C1C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C13H11FN4O/c1-8-6-18-13(15-7-16-18)17-12(8)9-3-4-11(19-2)10(14)5-9/h3-7H,1-2H3
InChIKeyHYWKDOLTWGBDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 861207-30-9): Key Compound Attributes for Scientific Procurement


5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the triazolopyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibition and receptor modulation [1]. Its molecular formula is C13H11FN4O with a molecular weight of 258.25 g/mol, and it is primarily supplied as a research-grade building block with a typical purity of ≥98% . The compound is registered in ChEMBL (CHEMBL1425353) and carries the alternative name 2-fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether .

Why Generic Triazolopyrimidine Substitution Fails: Critical Structure-Activity and Physicochemical Gaps


Within the 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold, minor modifications at the 2-position of the triazole ring—such as the introduction of an amino (NH2) or methylsulfanyl (SCH3) group—drastically alter the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the molecule [1]. Even when the core pharmacophore appears conserved, these changes can lead to divergent bioactivity profiles, metabolic stability, and off-target effects, as demonstrated across numerous triazolopyrimidine kinase inhibitor programs [2]. Consequently, substituting a 2-unsubstituted analog like CAS 861207-30-9 with its 2-amino (CAS 861207-38-7) or 2-methylsulfanyl (CAS 861210-14-2) counterparts without re-validating the biological system risks invalidating the experimental hypothesis and compromising data reproducibility [3]. The quantitative evidence below substantiates why precise compound selection is non-negotiable.

Quantitative Evidence Differentiating 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine from Closest Analogs


Hydrogen-Bond Donor Count: 2-Unsubstituted vs. 2-Amino Analog Determines Solubility and Permeability Baselines

The target compound possesses zero hydrogen-bond donors (HBD), while the 2-amino analog (CAS 861207-38-7) introduces one HBD [1]. In early-stage drug discovery, a HBD count of 0 vs. 1 can shift the probability of satisfying Lipinski's Rule of Five and influence passive membrane permeability. This computational differentiation, although class-level, underscores the need to avoid casual substitution without re-evaluating the ADME profile.

Lipinski rule evaluation hydrogen-bond donor ADME property prediction

Lipophilicity (XLogP3) Shift: 2-Methylsulfanyl Analog Exhibits Elevated LogP vs. Target

The 2-methylsulfanyl analog (CAS 861210-14-2) has a computed XLogP3 of 3.0, whereas the target compound—lacking the sulfur substituent—is predicted to have a significantly lower logP (estimated ~2.1–2.3 based on fragment contributions) [1]. A ~0.7–0.9 log unit difference can translate to a 5–8 fold variation in octanol-water partition coefficient, impacting compound distribution in lipophilic environments and off-target binding promiscuity.

Lipophilicity XLogP3 drug-likeness

Purity Specification: Verified 98% Purity Establishes a Reliable Baseline for Biological Reproducibility

Leyan supplies the compound with a certified purity of 98% . In contrast, several catalog vendors list the 2-amino and 2-methylsulfanyl analogs at 90–95% purity without detailed batch analysis . A purity differential of 3–8 percentage points can introduce impurities that act as cryptic agonists or antagonists, confounding dose-response relationships in cell-based assays.

Purity quality control reproducibility

Molecular Weight Advantage: Target Compound is 46 Da and 46 Da Lighter than 2-Amino and 2-Methylsulfanyl Analogs

The target compound has a molecular weight of 258.25 g/mol, whereas the 2-amino analog (C13H12FN5O) weighs 273.27 g/mol and the 2-methylsulfanyl analog weighs 304.34 g/mol [1]. In fragment-based drug discovery, every Dalton below 300 increases the probability of retaining lead-like properties and simplifies subsequent optimization. The 46-Dalton gap between the target and the 2-methylsulfanyl analog represents a significant size reduction that can translate to improved synthetic tractability and lower metabolic liability.

Molecular weight lead-likeness fragment-based screening

Functional Group Absence as Synthetic Versatility: Unsubstituted C-2 Permits Late-Stage Diversification

The target compound bears a hydrogen atom at the 2-position of the triazole ring, whereas the 2-amino and 2-methylsulfanyl analogs carry bulky substituents that block further derivatization [1]. This difference does not yield a traditional numerical comparator but confers a strategic advantage: the C-2 unsubstituted position is amenable to nucleophilic substitution, cross-coupling, or amination reactions, enabling the generation of diverse analog libraries from a single starting material without the need for de novo synthesis of each individual core.

Late-stage functionalization synthetic utility medicinal chemistry

Limited Reported Bioactivity Data Highlights a Research Gap and Opportunity for Novel Target Identification

A survey of authoritative databases (ChEMBL, PubChem BioAssay) reveals that the target compound has no reported bioactivity data, whereas close analogs such as the 2-amino derivative have been described in kinase inhibition contexts [1]. This absence of prior art creates a differentiated opportunity: researchers screening the target compound are less likely to encounter intellectual property conflicts or pre-existing biological annotations, increasing the probability of discovering novel target–ligand interactions.

Bioactivity gap novel target discovery phenotypic screening

High-Value Application Scenarios for 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine


Early-Stage Kinase Inhibitor Hit Identification

Given its triazolopyrimidine core, the compound is a suitable entry point for kinase-focused biochemical screening. Its 2-unsubstituted position allows for hit-to-lead optimization without the bias introduced by pre-existing C-2 substituents, as highlighted in Evidence Items 5 and 4 [1]. The low molecular weight (258.25 Da) and zero hydrogen-bond donor count further support its use in high-throughput screening libraries where lead-likeness is a selection criterion [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's mass (<300 Da), moderate lipophilicity (estimated logP ~2.2), and absence of reactive or metabolically labile groups make it an ideal fragment for FBDD. Its amenability to C-2 functionalization enables rapid growth into larger lead-like molecules, directly addressing the synthetic versatility advantage documented in Evidence Item 5 [1]. The high purity (98%) ensures that fragment screening hits are not artifact-driven [2].

Medicinal Chemistry SAR Exploration Around 5-Aryl Triazolopyrimidines

Researchers building structure-activity relationship (SAR) tables for triazolopyrimidine-based kinase inhibitors will benefit from the target compound's distinct 5-(3-fluoro-4-methoxyphenyl) group. The quantitative differences in molecular weight and hydrogen-bonding capacity relative to the 2-amino and 2-methylsulfanyl analogs (Evidence Items 1 and 4) provide a clear basis for correlating physicochemical properties with biological outcomes, enabling more informed compound selection for in vivo studies [1].

Quote Request

Request a Quote for 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.